

Application Note: HPLC Analysis of 2-Chloro-6-methoxyaniline Hydrochloride Purity

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Compound of Interest

Compound Name:	2-Chloro-6-methoxyaniline hydrochloride
Cat. No.:	B597058

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of **2-Chloro-6-methoxyaniline hydrochloride**. The described isocratic reversed-phase HPLC method is demonstrated to be specific, precise, and accurate for its intended purpose. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation to guide researchers in the quality control of **2-Chloro-6-methoxyaniline hydrochloride**.

Introduction

2-Chloro-6-methoxyaniline hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical as impurities can affect the safety and efficacy of the final drug product. Therefore, a reliable analytical method for purity assessment is essential. This application note describes a validated HPLC method for the separation and quantification of **2-Chloro-6-methoxyaniline hydrochloride** from its potential process-related impurities and degradation products.

Experimental

Instrumentation, Materials, and Reagents

- Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector and data acquisition software.
- Column: C18, 4.6 mm x 250 mm, 5 μ m particle size.
- Reagents:
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - Phosphoric acid (analytical grade)
 - 2-Chloro-6-methoxyaniline hydrochloride** reference standard
 - 2-Chloro-6-methoxyaniline hydrochloride** sample for analysis

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

Parameter	Condition
Column	C18 (4.6 x 250 mm, 5 μ m)
Mobile Phase	Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	220 nm
Injection Volume	10 μ L
Run Time	20 minutes

Preparation of Solutions

- Mobile Phase Preparation: A mixture of acetonitrile and water in a 60:40 (v/v) ratio was prepared. 0.1% (v/v) of phosphoric acid was added, and the solution was sonicated for 15 minutes to degas.
- Standard Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of **2-Chloro-6-methoxyaniline hydrochloride** reference standard and dissolve it in 10 mL of the mobile phase.
- Sample Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the **2-Chloro-6-methoxyaniline hydrochloride** sample and dissolve it in 10 mL of the mobile phase.

Method Validation

The analytical method was validated in accordance with ICH guidelines to demonstrate its suitability for the intended purpose. The validation parameters included specificity, linearity, accuracy, and precision.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The results are summarized in the table below.

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	5800
Relative Standard Deviation (RSD) of Peak Area (n=6)	$\leq 2.0\%$	0.8%

Data Presentation

The following tables summarize the quantitative data obtained during the analysis.

Table 1: System Suitability Results

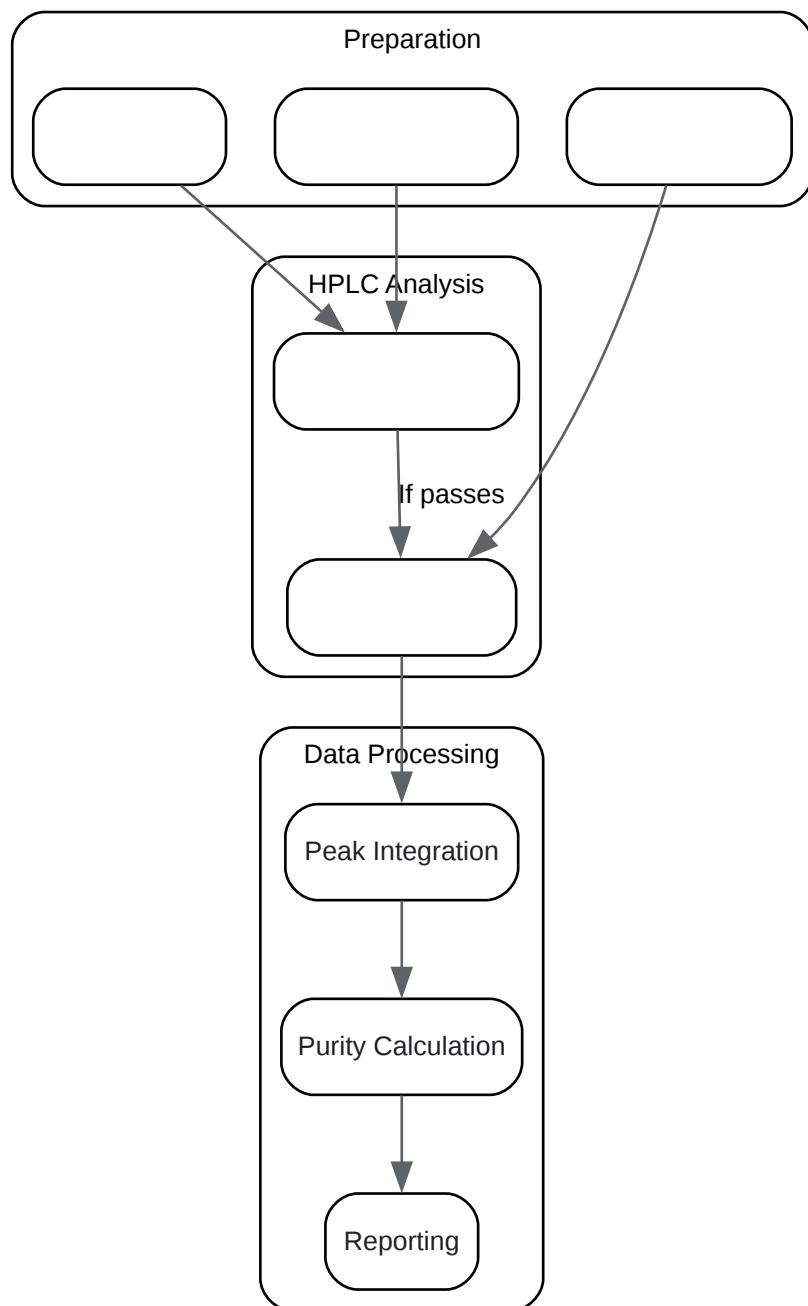
Injection	Retention Time (min)	Peak Area	Tailing Factor	Theoretical Plates
1	5.21	1254321	1.21	5820
2	5.22	1265432	1.20	5790
3	5.21	1258765	1.22	5850
4	5.23	1249876	1.19	5760
5	5.22	1255432	1.21	5810
6	5.21	1260123	1.20	5830
Mean	5.22	1257325	1.21	5810
%RSD	0.15%	0.45%		

Table 2: Purity Analysis of **2-Chloro-6-methoxyaniline hydrochloride** Sample

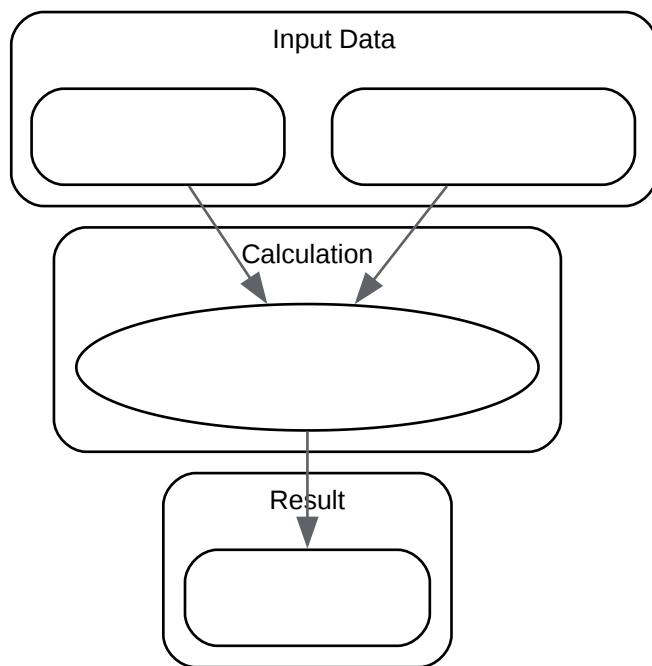
Peak No.	Retention Time (min)	Peak Area	% Area
1 (Impurity 1)	3.85	8765	0.07
2 (Main Peak)	5.22	12573250	99.85
3 (Impurity 2)	7.12	10123	0.08
Total	12592138	100.00	

Experimental Workflow and Purity Calculation

The following diagrams illustrate the experimental workflow and the logic for purity calculation.

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Caption: Experimental workflow for HPLC analysis.



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Caption: Logic for purity calculation.

Conclusion

The developed isocratic reversed-phase HPLC method is suitable for the routine purity analysis of **2-Chloro-6-methoxyaniline hydrochloride**. The method is simple, rapid, and demonstrates good specificity and precision. The presented protocols and data serve as a valuable resource for quality control laboratories in the pharmaceutical industry.

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